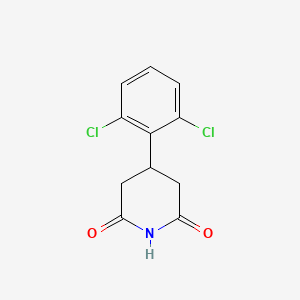
4-(3-hydroxy-3-methylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)phenol is an organic compound with the molecular formula C11H16O2. It is also known by other names such as this compound. This compound is characterized by the presence of a benzene ring substituted with a hydroxy group and a dimethylated propanol side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3-hydroxy-3-methylbutyl)phenol can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-buten-2-ol with phenol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-hydroxy-3-methylbutyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce different alcohols.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)phenol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the benzene ring can engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: This compound has a methoxy group in addition to the hydroxy group, which can alter its chemical properties and reactivity.
Benzenepropanoic acid, 4-hydroxy-: This compound contains a carboxylic acid group instead of the propanol side chain, leading to different chemical behavior and applications.
Uniqueness
4-(3-hydroxy-3-methylbutyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
4237-73-4 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-(3-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,12-13H,7-8H2,1-2H3 |
Clé InChI |
BGHHDJUQYBAXSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)

![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)



![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)


![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B8805355.png)



